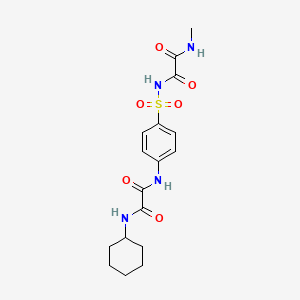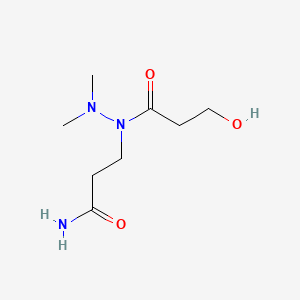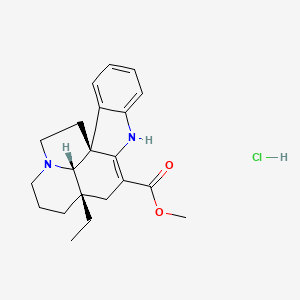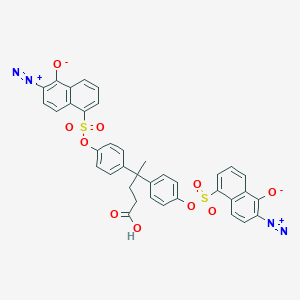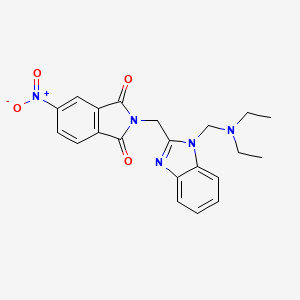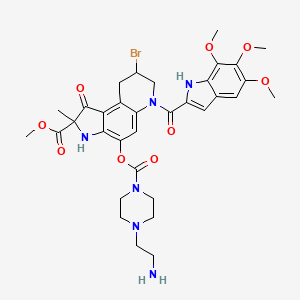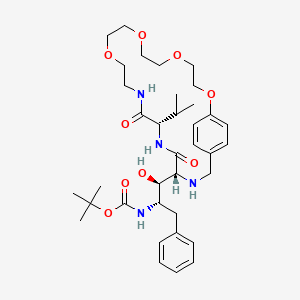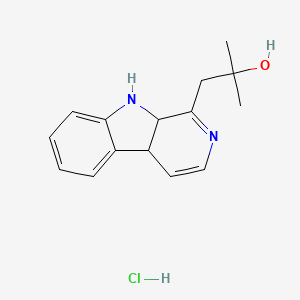
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry . This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride typically involves multi-step organic synthesis. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . Molecular docking studies have shown that this compound can bind to the active sites of target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride can be compared with other indole derivatives such as:
1-Methyl-9H-pyrido(3,4-b)indole: This compound has similar structural features but differs in its methyl substitution pattern.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions.
The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications, which distinguish it from other indole derivatives.
Eigenschaften
CAS-Nummer |
102206-98-4 |
|---|---|
Molekularformel |
C15H19ClN2O |
Molekulargewicht |
278.78 g/mol |
IUPAC-Name |
1-(9,9a-dihydro-4aH-pyrido[3,4-b]indol-1-yl)-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H18N2O.ClH/c1-15(2,18)9-13-14-11(7-8-16-13)10-5-3-4-6-12(10)17-14;/h3-8,11,14,17-18H,9H2,1-2H3;1H |
InChI-Schlüssel |
RVPOTROKVUEMBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=NC=CC2C1NC3=CC=CC=C23)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



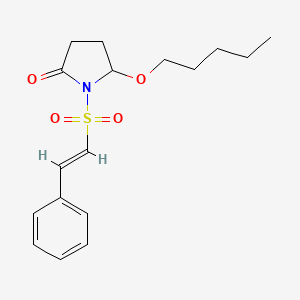

![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
